2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5-3-8-7(10-5)9-4-6(2)11-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPYPMSFPZXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)OCC(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512352 | |
| Record name | 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24472-00-2 | |
| Record name | 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,7 Dimethyl 1,4,6,9 Tetraoxaspiro 4.4 Nonane and Analogous Tetraoxaspiro 4.4 Nonanes
Foundational Approaches to Spiroketal Construction
Traditional methods for spiroketal synthesis often rely on fundamental organic reactions that form the spirocyclic system under thermodynamic or kinetic control.
Acid-Catalyzed Spirocyclization of Dihydroxyketones
The most conventional method for forming spiroketals involves the acid-catalyzed cyclization of a precursor dihydroxyketone. thieme-connect.com This reaction proceeds via the protonation of the ketone, followed by two successive intramolecular nucleophilic attacks by the hydroxyl groups. The stability of the resulting spiroketal is influenced by steric and stereoelectronic effects, such as the anomeric effect. thieme-connect.com Typically, these reactions are performed under equilibrating conditions, which favor the formation of the most thermodynamically stable diastereomer. thieme-connect.com While effective for simple substrates, this method can lack stereocontrol when multiple stereocenters are present, often leading to mixtures of products. The use of Brønsted acids promotes the formation of an oxocarbenium ion intermediate, which is central to the cyclization process. thieme-connect.com
Oxidative Cyclization Protocols
Oxidative cyclization offers an alternative pathway to spiroketals and bis-spiroacetals from precursors like spiroacetals bearing a hydroxyalkyl side chain. mdpi.comnih.gov One notable method employs iodobenzene (B50100) diacetate and iodine under photolytic conditions to initiate a radical oxidative cyclization. mdpi.comnih.gov This approach has been successfully applied in the synthesis of complex natural products containing bis-spiroacetal units. mdpi.com The stereochemical outcome of this cyclization can be sensitive to the structure of the precursor, with substituents on the initial spiroacetal ring influencing the stereochemistry of the final product. mdpi.com These reactions highlight the utility of radical processes in constructing complex cyclic ethers. nih.gov
Catalytic Strategies for Spiroketal Formation
To overcome the limitations of classical methods, particularly in controlling stereochemistry, various catalytic strategies have been developed. These modern approaches offer high levels of enantioselectivity and diastereoselectivity.
Asymmetric Catalytic Spiroketalization for Enantioselective Synthesis
The development of asymmetric catalysis has revolutionized the synthesis of chiral spiroketals, enabling precise control over the formation of specific stereoisomers. acs.org These methods are crucial for synthesizing biologically active molecules where specific stereochemistry is essential for function. researchgate.net
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for enantioselective spiroketalizations. thieme-connect.comnih.gov These catalysts possess intermediate acidity, which allows them to promote spiroketalization without causing significant epimerization of the newly formed stereocenters, thus enabling kinetic control. acs.org CPAs can effectively catalyze the cycloisomerization of hydroxyenol ethers to form stereodefined spiroketals with high levels of stereocontrol. thieme-connect.comthieme-connect.com Mechanistic studies suggest that these reactions proceed through a single-step, asynchronous mechanism that leverages the bifunctional nature of the catalyst, avoiding long-lived oxocarbenium intermediates. acs.orgnih.gov This approach can even override the inherent thermodynamic preference to form non-anomeric spiroketals with high selectivity. nih.gov Sterically demanding CPAs, such as imidodiphosphoric acids, have proven particularly effective for the asymmetric spiroacetalization of small and structurally simple substrates. researchgate.net
Table 1: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Spiroketalization
| Catalyst Type | Substrate Type | Key Feature | Reference |
| BINOL-derived CPA | Hydroxyenol ethers | Can override thermodynamic preference | nih.gov |
| Imidodiphosphoric acids | Small, unfunctionalized precursors | Sterically confined active site enhances selectivity | researchgate.net |
| TRIP (CPA) | Tertiary alcohols with aromatic groups | Highly enantioselective cyclizations | thieme-connect.com |
Transition metals, particularly soft π-acids like gold(I), palladium(II), copper(II), and rhodium(I), are highly effective catalysts for the synthesis of spiroketals from various precursors. rsc.orgresearchgate.net These catalysts activate alkynes or allenes toward nucleophilic attack by hydroxyl groups, facilitating the cyclization cascade.
Gold(I) Catalysis: Gold(I) complexes are particularly prominent in the synthesis of spiroketals via the intramolecular hydroalkoxylation of alkynyl diols. researchgate.netrsc.org This method is valued for its mild reaction conditions and functional group tolerance. Synergistic catalysis, combining gold(I) with a Lewis acid like Sc(III), has been shown to enable ultrafast [4+2] cycloadditions to form spiroketals with high diastereoselectivity. acs.org
Palladium(II), Copper(II), and Rhodium(I) Catalysis: These metals also catalyze spiroketal formation through various mechanisms. For instance, palladium-catalyzed spiroketalization of alkynediols has been used to synthesize benzannulated spiroketals. researchgate.net Rhodium catalysis has been employed in asymmetric hydrogenations followed by spiroketalization. researchgate.net The choice of metal and ligands is crucial for controlling the regioselectivity and stereoselectivity of the cyclization. researchgate.netresearchgate.net
Table 2: Overview of Transition Metal Catalysts in Spiroketal Synthesis
| Metal Catalyst | Precursor Type | Mechanism | Key Advantage | Reference |
| Gold(I) | Alkynyl diols | Intramolecular hydroalkoxylation | Mild conditions, high efficiency | researchgate.netrsc.org |
| Palladium(II) | Alkynediols | Spiroketalization | Synthesis of benzannulated spiroketals | researchgate.net |
| Copper(II) | Various | Lewis acid activation | Versatile for different substrates | researchgate.net |
| Rhodium(I) | Various | Asymmetric hydrogenation/cyclization | High enantioselectivity | researchgate.net |
Organocatalytic and Metal-Free Synthetic Routes
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spiroketals. benthamscience.com These metal-free approaches offer mild reaction conditions and the ability to induce high levels of stereoselectivity.
A notable strategy is the domino asymmetric electrophilic halocyclization for constructing spiroketal lactones. acs.org This approach utilizes a single chiral organocatalyst to control two independent stereodetermining steps, resulting in spiroketal lactones with both axial and central chirality in excellent yields and with high enantioselectivity and diastereoselectivity. acs.org Although applied to lactone-containing spiroketals, the principle of using a chiral catalyst to orchestrate a cascade reaction that culminates in a spiroketal core is broadly applicable.
The development of organocatalytic methods for synthesizing conformationally constrained spiro and bridged acetals has proven to be a powerful approach. benthamscience.com These methodologies provide enantioselective routes to these complex structures, highlighting the potential for creating chiral tetraoxaspiro[4.4]nonanes using similar strategies. benthamscience.com
Ring-Closing Metathesis (RCM) as a Strategic Tool
Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic synthesis for forming a wide array of unsaturated rings. wikipedia.org It has been strategically employed in the synthesis of spiroketals, typically by forming a larger carbocyclic or heterocyclic ring that contains the necessary functionality for subsequent spiroketalization. thieme-connect.de
One innovative approach involves a sequence of intermolecular ketalization, RCM, and acid-catalyzed rearrangement. nih.govacs.org This strategy has been successfully used to synthesize 1,7-dioxaspiro[5.5]undecane systems. nih.govacs.org The process begins with the ketalization of a C(2) symmetric diene diol, followed by a desymmetrizing RCM to construct a bicyclic acetal (B89532). nih.govacs.org The locked conformation of this intermediate allows for stereoselective functionalization before the final rearrangement to the spiroketal. nih.govacs.org
RCM provides a mild and efficient method for creating spiro-cyclic systems with an embedded double bond, which can be used for further synthetic modifications. arkat-usa.org The reaction is applicable to the synthesis of rings ranging from 5 to 30 members, including complex polycyclic and heterocyclic systems. wikipedia.org
Table 1: RCM Strategies in Spiro-cyclic Synthesis
| Strategy | Description | Key Intermediates | Resulting System | Reference |
| Dioxolane-to-Spiroketal | Intermolecular ketalization followed by RCM and acid-catalyzed rearrangement. | Bicyclic Acetal | 1,7-Dioxaspiro[5.5]undecanes | nih.govacs.org |
| Spiro-annulation | RCM of diallylated active methylene (B1212753) compounds or 1,3-diketones. | Diallylated precursors | Various spiro-cyclic systems | arkat-usa.org |
| General Ring Formation | Intramolecular metathesis of two terminal alkenes. | Diene precursors | 5- to 30-membered rings | wikipedia.org |
Radical Cyclization Approaches
Radical cyclization reactions offer a unique set of transformations for the construction of cyclic and spirocyclic systems. These methods often proceed under mild conditions and can be used to form bonds that are challenging to create using traditional ionic chemistry.
An oxidative radical cyclization approach has been investigated for the synthesis of benzannulated spiroketals. digitalnz.org This method provides a novel route to monobenzannulated spiroketals, which are core structures in several natural products. digitalnz.org Another powerful technique is the photoredox-mediated radical addition/cyclization, which has been used to construct benzannulated 6,5-spiroketal glycosides with high yields under green and mild photoredox catalytic conditions. acs.org
Furthermore, the oxidative cyclization of spiroacetals that have a hydroxyalkyl side chain can lead to the formation of bis-spiroacetals. mdpi.comnih.gov This reaction, often employing iodobenzene diacetate and iodine under photolytic conditions, is a key step in the synthesis of several complex natural products containing bis-spiroacetal units. mdpi.comnih.gov The stereochemical outcome of this cyclization can be influenced by substituents on the initial spiroacetal ring. mdpi.com
Utilization of Specialized Building Blocks and Precursors
The efficient synthesis of complex targets like 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane often relies on the use of specialized building blocks that bring pre-packaged functionality and stereochemistry into the molecule.
Nitroalkanes as Synthetic Intermediates
Nitroalkanes are exceptionally versatile precursors for the synthesis of spiroketals. nih.govmdpi.com They serve as carbanionic precursors for assembling the dihydroxy ketone frameworks necessary for spiroketalization. nih.govnih.govmdpi.com The high electron-withdrawing nature of the nitro group enhances the acidity of the α-protons, allowing for easy formation of nitronate anions under mild basic conditions. mdpi.com
The synthetic strategy typically involves two key carbon-carbon bond-forming reactions: the nitroaldol (Henry) reaction and the Michael addition of nitronate anions to electron-poor olefins. nih.govmdpi.com After the carbon skeleton is assembled, the nitro group is converted into a carbonyl group via the Nef reaction. nih.govnih.govmdpi.com This unmasks the ketone functionality, which then triggers a spontaneous or acid-catalyzed spiroketalization with the hydroxyl groups already installed in the molecule. nih.gov This methodology has been used to prepare a variety of spiroketal systems with significant biological activity. nih.govmdpi.com
Table 2: Key Reactions in Nitroalkane-Based Spiroketal Synthesis
| Reaction | Purpose | Reagents | Outcome | Reference |
| Nitroaldol (Henry) Reaction | C-C bond formation, introduction of a hydroxyl group. | Aldehydes, Mild Base | β-Nitro alcohol | nih.govmdpi.com |
| Michael Addition | C-C bond formation, chain extension. | α,β-Unsaturated carbonyls, Mild Base | γ-Nitro carbonyl compound | nih.govmdpi.com |
| Nef Reaction | Conversion of nitro group to a carbonyl group. | Strong base, then acid workup | Ketone or Aldehyde | nih.govnih.govmdpi.com |
Alkoxyallenes in Spiroketal Synthesis
Alkoxyallenes are highly versatile building blocks in organic synthesis, serving as synthetic equivalents for challenging reagents like acrolein. rsc.org Their unique reactivity allows for their use in the construction of various carbocyclic and heterocyclic systems, including spiroketals. rsc.org
Lithiated alkoxyallenes act as potent nucleophiles, reacting smoothly with a range of electrophiles such as carbonyl compounds. rsc.org A key example is the synthesis of a benzannulated spiroketal where an alkoxyallene-derived enone serves as a crucial intermediate. rsc.org The synthetic sequence involves the addition of a lithiated alkoxyallene to an electrophile, followed by cyclization and further transformations to build the spiroketal framework. rsc.org The versatility of alkoxyallenes stems from their straightforward preparation, often through the base-promoted isomerization of readily available propargylic ethers. rsc.org
Specific Preparations of this compound
A specific method for the preparation of this compound has been reported involving the reaction of 4-methyl-1,3-dioxolan-2-one (also known as propylene (B89431) carbonate) with propylene oxide. This reaction reportedly produces the target compound in a yield of approximately 70%. The synonym for the product, Bis(1,2-propylen)orthocarbonat, confirms its structure as being formally derived from two molecules of propane-1,2-diol (propylene glycol) and a central orthocarbonate carbon atom.
While the reactants and yield have been documented, specific details regarding the reaction conditions such as the catalyst, solvent, temperature, and duration were not fully available in the reviewed literature. The general synthesis of analogous spiro-orthocarbonates often requires acidic or basic catalysts and controlled temperatures to facilitate the reaction and maximize the yield of the desired spirocyclic product.
Below is a data table summarizing the reported synthesis.
Interactive Data Table: Synthesis of this compound
| Parameter | Details |
| Product | This compound |
| Reactant 1 | 4-Methyl-1,3-dioxolan-2-one |
| Reactant 2 | Propylene oxide |
| Yield | ~70% |
| Catalyst | Not Specified |
| Solvent | Not Specified |
| Temperature | Not Specified |
| Reaction Time | Not Specified |
Mechanistic Investigations of Spiroketal Formation and Transformation Pathways
Elucidation of Acid-Catalyzed Spiroketalization Mechanisms
Detailed studies on the acid-catalyzed formation of 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane are not present in the current body of scientific literature. Such an investigation would be crucial to understanding the precise pathway of its synthesis, typically from a corresponding diketone-diol precursor.
The formation of spiroketals under acidic conditions is generally accepted to proceed through the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is generated by the protonation of a carbonyl group, followed by the intramolecular attack of a hydroxyl group. However, without specific experimental or computational evidence for this compound, the exact structure, stability, and subsequent reactivity of its corresponding oxocarbenium ion remain speculative.
The cyclization step in spiroketal formation can, in principle, follow either a concerted or a stepwise pathway. A concerted mechanism would involve the simultaneous formation of the new carbon-oxygen bond and the departure of a leaving group, all in a single transition state. In contrast, a stepwise mechanism would involve the formation of a distinct intermediate, such as the aforementioned oxocarbenium ion, which is then trapped by the nucleophilic hydroxyl group. The preferred pathway is influenced by factors such as the structure of the substrate, the reaction conditions, and the nature of the catalyst. For this compound, there is no available data to distinguish between these mechanistic possibilities.
Stereochemical Determinants in Spiroketalization
The stereochemical outcome of spiroketalization is of paramount importance, as it dictates the three-dimensional structure of the final product. The stereochemistry of this compound would be determined by the facial selectivity of the intramolecular cyclization. This, in turn, is governed by a combination of steric and stereoelectronic effects, including the anomeric effect, which favors the axial orientation of an electronegative substituent at the anomeric carbon. The specific stereoisomers formed, and their relative ratios, would provide significant insight into the transition state geometry of the cyclization. Unfortunately, no stereochemical studies for this specific compound have been reported.
Rearrangement Processes and Conformational Dynamics in Reaction Pathways
Spiroketals can undergo various rearrangement processes, often acid-catalyzed, which can lead to the interconversion of different stereoisomers. The conformational dynamics of the five-membered rings in the 1,4,6,9-tetraoxaspiro[4.4]nonane system are also a critical aspect of its reactivity and stability. These rings are known to undergo pseudorotation, a process that allows for the interconversion of various envelope and twist conformations. A detailed conformational analysis, supported by techniques such as NMR spectroscopy and computational modeling, would be necessary to understand the potential reaction pathways and the relative stability of different conformers of this compound. Such an analysis is currently absent from the literature.
Kinetic and Thermodynamic Control in Spiroketal Equilibrium
The formation of spiroketals is often a reversible process, allowing for the establishment of an equilibrium between the starting materials and the product, as well as between different stereoisomers of the product. The final product distribution can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, which is typically the one with the lowest activation energy barrier. In contrast, thermodynamic control favors the most stable product, which is the one with the lowest Gibbs free energy. The reaction conditions, such as temperature and reaction time, can often be manipulated to favor one product over the other. For this compound, there is no published research that delineates the conditions for kinetic versus thermodynamic control or quantifies the relative stabilities of its potential isomers.
Structural Elucidation and Stereochemical Characterization Methodologies for Tetraoxaspiro 4.4 Nonane Systems
Advanced Spectroscopic Techniques for Structural Assignment
The primary structure of a tetraoxaspiro[4.4]nonane derivative is established through a combination of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray crystallography. Each technique provides unique and complementary information essential for a complete structural assignment.
NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For a molecule like 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, a suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish stereochemical relationships.
¹H and ¹³C NMR: One-dimensional NMR provides initial information on the number and type of protons and carbons. For this compound, one would expect distinct signals for the methyl protons, the methine protons at the C2 and C7 positions, and the methylene (B1212753) protons on the dioxolane rings. The ¹³C spectrum would similarly show signals for the methyl, methine, methylene, and the unique spiro quaternary carbon.
Correlation Spectroscopy (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. In this molecule, COSY would show correlations between the methine proton at C2 and the protons of its adjacent methylene group, as well as with the protons of the methyl group. This helps to establish the spin systems within each of the identical dioxolane rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the previously assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about connectivity by revealing correlations between protons and carbons that are two or three bonds apart. This is particularly vital for assigning quaternary carbons, such as the spiro carbon (C5) in the tetraoxaspiro[4.4]nonane core, which has no attached protons. Correlations would be expected from the methylene protons to the spiro carbon, confirming the spirocyclic framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the relative stereochemistry. For example, it could be used to determine if the two methyl groups at the C2 and C7 positions are on the same side (cis) or opposite sides (trans) of the general plane of the spiro system by observing whether a spatial correlation exists between their protons. ajol.info
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
|---|---|---|---|---|
| 2, 7 (CH) | ~4.1 | ~78 | CH₃, CH₂, Spiro-C | CH₃, CH₂ (same ring) |
| 3, 8 (CH₂) | ~3.8 (diastereotopic) | ~68 | CH, Spiro-C | CH, CH₃, Protons on other ring |
| 5 (Spiro-C) | - | ~115 | - | - |
| CH₃ | ~1.3 | ~20 | CH | CH, CH₂ (same ring) |
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique maps the electron density of the molecule in the solid state, allowing for the precise determination of atomic positions.
For a chiral molecule like this compound, X-ray crystallography can:
Unambiguously confirm the atomic connectivity and the spirocyclic nature of the core.
Determine the relative stereochemistry of all chiral centers.
Reveal the preferred conformation of the molecule in the solid state, including the pucker of the five-membered rings.
Provide precise measurements of bond lengths and angles, which can offer insights into electronic effects and ring strain.
In studies of related compounds like (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, X-ray analysis has been crucial for confirming the structure and observing the conformation of the dioxolane and cyclopentane (B165970) rings. nih.govresearchgate.net
| Parameter | Typical Value | Significance |
|---|---|---|
| C-O Bond Length (acetal) | 1.41 - 1.43 Å | Indicates single bond character within the acetal (B89532) moiety. |
| C-C Bond Length | 1.52 - 1.54 Å | Standard sp³-sp³ carbon-carbon bond length. |
| O-C-O Bond Angle (spiro center) | ~108° | Reflects the geometry of the five-membered ring at the spiro junction. |
| Ring Conformation | Envelope or Twist | Shows the deviation from planarity to minimize torsional strain. |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₇H₁₂O₄), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement (calculated exact mass: 160.0736 Da). guidechem.com
Under electron ionization (EI), the molecule would ionize to form a molecular ion ([M]⁺), which then undergoes fragmentation. The fragmentation of acetals and ketals is often characterized by cleavage of the C-O bonds and subsequent rearrangements. Common fragmentation pathways for 1,3-dioxolane systems can provide a characteristic fingerprint. miamioh.edunist.gov
| m/z Value | Possible Fragment Structure | Origin |
|---|---|---|
| 160 | [C₇H₁₂O₄]⁺ | Molecular Ion ([M]⁺) |
| 145 | [M - CH₃]⁺ | Loss of a methyl radical from C2 or C7. |
| 87 | [C₄H₇O₂]⁺ | Cleavage of the spirocycle, retaining one substituted dioxolane ring fragment. |
| 72 | [C₃H₄O₂]⁺ | Fragment from ring cleavage. |
| 43 | [C₂H₃O]⁺ | Acylium ion, a common fragment from oxygen-containing compounds. |
Chiral Recognition and Resolution Methods
The separation of enantiomers and diastereomers of this compound and related systems relies on creating a chiral environment that allows for differential interaction with the individual stereoisomers. This is primarily achieved through chromatographic and spectroscopic techniques.
Chiral Chromatography
Chiral column chromatography stands as a cornerstone for the resolution of enantiomers of tetraoxaspiro[4.4]nonane derivatives. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. rsc.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide array of chiral compounds, including spiroketals. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
For instance, the separation of enantiomers of analogous tetraoxaspiro[5.5]undecane derivatives has been successfully achieved using a Chiralcel OD column, which is a cellulose-based CSP. mskcc.org While specific data for this compound is not extensively documented in publicly available literature, the principles applied to its six-membered ring counterparts are directly applicable.
Table 1: Illustrative Chiral HPLC Parameters for the Resolution of Spiroketal Enantiomers (Based on Analogous Systems)
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane (B92381) / Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 211 nm |
| Temperature | 25 °C |
Note: This data is representative of methods used for structurally similar spiroketal compounds and serves as a likely starting point for the resolution of this compound enantiomers. mskcc.org
The choice of mobile phase is critical in optimizing the separation. A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol is commonly employed. The ratio of these solvents can be adjusted to fine-tune the retention times and improve the resolution between the enantiomeric peaks.
NMR Spectroscopy for Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the stereochemical analysis of tetraoxaspiro[4.4]nonane systems. While standard NMR spectra of enantiomers are identical, the presence of diastereomers results in distinct sets of signals.
In the case of this compound, three stereoisomers are possible: a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The diastereomeric relationship between the meso form and the enantiomeric pair allows for their differentiation by NMR.
Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry of the substituents. NOESY experiments reveal through-space interactions between protons, providing crucial information about their spatial proximity and, consequently, the stereochemical arrangement of the molecule. For example, in the structural elucidation of a related 1-azaspiro[4.4]nonane derivative, NOESY was instrumental in establishing the relative configuration of the substituents. rsc.org
To distinguish between enantiomers using NMR, chiral solvating agents or chiral derivatizing agents can be employed. These agents interact with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively, which will exhibit different chemical shifts in the NMR spectrum.
Table 2: Expected ¹H NMR Spectral Differences for Diastereomers of 2,7-Disubstituted-1,4,6,9-tetraoxaspiro[4.4]nonanes
| Proton | Expected Chemical Shift Difference (Δδ) between Diastereomers | Rationale |
| Methyl Protons (C2 & C7) | Observable Δδ | The magnetic environment of the methyl groups will differ depending on their cis or trans relationship to the substituents on the other ring. |
| Methylene Protons (C3 & C8) | Significant Δδ and different coupling patterns | Protons on the dioxolane rings are diastereotopic and will exhibit distinct chemical shifts and coupling constants in the different stereoisomers. |
| Methine Protons (C2 & C7) | Observable Δδ | The chemical shift of the protons attached to the chiral centers will be sensitive to the overall stereochemistry of the molecule. |
Note: The exact chemical shift values and their differences would require experimental determination for this compound.
Variable temperature NMR studies can also provide insights into the conformational dynamics of the spiroketal rings. mskcc.org Changes in the NMR spectra at different temperatures can reveal information about ring flipping and the relative stability of different conformers for each stereoisomer.
Theoretical and Computational Studies on Tetraoxaspiro 4.4 Nonanes
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and energetic properties of spiroketal systems like 2,7-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane. rsdjournal.orgresearchgate.net DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying molecules of this size. escholarship.org
These calculations can predict key molecular properties with high precision. For instance, DFT can be used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequencies can be calculated to characterize stationary points on the potential energy surface as minima (stable conformers) or transition states. The method is also employed to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the relative stabilities of different isomers and conformers.
Below is a table illustrating the type of geometric and energetic data that can be obtained for the different stereoisomers of this compound using DFT calculations.
| Property | (2R,5R,7R)-isomer | (2R,5S,7R)-isomer | (2S,5R,7R)-isomer |
| Relative Energy (kcal/mol) | 0.00 | +1.25 | +0.85 |
| Dipole Moment (Debye) | 1.5 | 2.1 | 1.8 |
| C5-O1 Bond Length (Å) | 1.42 | 1.43 | 1.42 |
| C5-O4 Bond Length (Å) | 1.42 | 1.41 | 1.42 |
| **O1-C5-O4 Angle (°) ** | 108.5 | 109.0 | 108.7 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The conformational landscape of this compound is complex due to the presence of two five-membered rings and two stereogenic centers. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring this landscape. beilstein-journals.orgnih.gov
MM methods use classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. This allows for the efficient exploration of a large number of possible conformations. By performing a systematic conformational search, the low-energy conformers of this compound can be identified. nih.gov
MD simulations provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This information is crucial for understanding how the molecule behaves in a real-world environment. The results of these simulations can be used to generate a Ramachandran-like plot for the key dihedral angles, providing a visual representation of the conformational preferences.
The following table summarizes the types of information that can be gleaned from MM and MD studies of this compound.
| Parameter | Description |
| Low-Energy Conformers | Identification of the most stable three-dimensional arrangements of the molecule. |
| Conformational Energy Profile | A plot of energy versus a key dihedral angle, showing the energy barriers between different conformers. |
| Interconversion Pathways | The routes by which the molecule can change from one conformation to another. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations, indicating conformational flexibility. |
Prediction of Reactivity and Selectivity in Spiroketal Systems
Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving spiroketals. nih.govuclouvain.be For this compound, these methods can be used to understand its susceptibility to, for example, acid-catalyzed hydrolysis or other ring-opening reactions.
Reactivity indices derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, can identify the most reactive sites within the molecule. researchgate.net For instance, the oxygen atoms are expected to be the primary sites for protonation in an acid-catalyzed reaction, and the spirocyclic carbon atom is a likely site for nucleophilic attack.
Computational modeling can also predict the stereochemical outcome of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, the most likely reaction pathway can be determined. nih.gov This is particularly important for reactions involving the formation or modification of the spiroketal core, where controlling the stereochemistry is often a major synthetic challenge.
A representative table of calculated reactivity descriptors for this compound is shown below.
| Reactivity Descriptor | Value (illustrative) | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Relates to the chemical stability of the molecule. |
| Mulliken Atomic Charges on Oxygen | -0.6 e | Highlights the nucleophilic character of the oxygen atoms. |
Elucidation of Electronic Effects and Stereoelectronic Interactions
The stability and conformation of spiroketals are significantly influenced by stereoelectronic effects, most notably the anomeric effect. This effect involves the donation of electron density from an oxygen lone pair into an adjacent anti-bonding C-O σ* orbital. In this compound, multiple anomeric interactions can occur, and their interplay governs the preferred conformation of the two five-membered rings.
Transition State Modeling for Reaction Mechanism Validation
Transition state modeling is a cornerstone of computational chemistry for validating proposed reaction mechanisms. researchgate.netacs.org For reactions involving this compound, such as its formation via spiroketalization or its acid-catalyzed rearrangement, locating and characterizing the relevant transition states is crucial.
By modeling the potential energy surface of a reaction, computational chemists can identify the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. mit.edu Furthermore, the geometry of the transition state provides valuable insights into the mechanism of the reaction. For example, in a spiroketalization reaction, the transition state geometry can reveal whether the reaction proceeds through a concerted or a stepwise mechanism.
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products. These computational studies provide a level of mechanistic detail that is often difficult or impossible to obtain through experimental methods alone. acs.org
Chemical Reactivity and Derivatization of Tetraoxaspiro 4.4 Nonane Systems
Ring-Opening Reactions and Their Controlled Manipulation
The spiroketal linkage in 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane is susceptible to cleavage under certain conditions, most notably in the presence of acid catalysts. This reactivity is a hallmark of acetal (B89532) and ketal functionalities. The acid-catalyzed hydrolysis of the spiroketal proceeds via protonation of one of the oxygen atoms, followed by nucleophilic attack of water, leading to the opening of one of the dioxolane rings. This process ultimately results in the formation of a dihydroxyketone intermediate, which can exist in equilibrium with the parent spiroketal.
The controlled manipulation of these ring-opening reactions is of significant interest, particularly in the context of polymerization. While specific studies on the polymerization of this compound are not extensively documented, research on analogous tetraoxaspiro[4.4]nonane derivatives provides valuable insights. For instance, derivatives containing exocyclic methylene (B1212753) groups have been shown to undergo ring-opening polymerization. These reactions can be initiated by cationic or radical initiators, leading to the formation of polymers with ether and ester linkages in the backbone. The precise control over the polymerization process, including the choice of initiator and reaction conditions, can influence the degree of ring-opening and the properties of the resulting polymer.
The table below summarizes the expected outcomes of ring-opening reactions based on the general reactivity of spiroketals and related compounds.
| Reaction Type | Reagents/Conditions | Primary Products | Controlling Factors |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Dihydroxyketone | pH, Temperature, Reaction time |
| Cationic Ring-Opening Polymerization | Lewis acids (e.g., BF₃·OEt₂), Protic acids | Poly(ether-ester)s | Initiator concentration, Monomer purity, Temperature |
| Radical Ring-Opening Polymerization (for unsaturated derivatives) | Radical initiators (e.g., AIBN, BPO) | Polymers with varying degrees of ring-opened units | Initiator type, Temperature, Monomer structure |
This table is based on the general chemical principles of spiroketal reactivity and data from related compounds, as specific experimental data for this compound is limited.
Functionalization and Derivatization Strategies of the Spiroketal Core
The functionalization of the this compound core primarily revolves around the manipulation of the products derived from ring-opening reactions. Once the spiroketal is opened to reveal hydroxyl and ketone functionalities, a wide array of standard organic transformations can be employed to introduce new functional groups and build more complex molecular architectures.
Strategies for derivatization can be categorized based on the reactive sites generated upon ring-opening:
Reactions of the Hydroxyl Groups: The newly formed hydroxyl groups can be subjected to esterification, etherification, or conversion to leaving groups for subsequent nucleophilic substitution reactions. These modifications allow for the attachment of various side chains, altering the physical and chemical properties of the molecule.
Reactions of the Ketone Group: The ketone functionality can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing moieties, or reactions with organometallic reagents to form tertiary alcohols and introduce new carbon-carbon bonds.
Stability Profiles under Diverse Chemical Environments
The stability of this compound is highly dependent on the pH of its environment. Spiroketals are generally stable under neutral and basic conditions. The absence of a proton source prevents the initiation of the ring-opening mechanism. This stability makes them suitable as protecting groups for diols in multi-step syntheses under basic or nucleophilic reaction conditions.
However, in acidic environments, the stability of the spiroketal is significantly compromised. The rate of hydrolysis is dependent on the acid concentration and temperature. Stronger acids and higher temperatures accelerate the degradation of the spiroketal. It is also known that the stereochemistry of the spiroketal can influence its stability, with the thermodynamically more stable isomer often being favored under equilibrating acidic conditions. mdpi.com The anomeric effect plays a crucial role in determining the preferred conformation and, consequently, the stability of spiroketals. mdpi.com
The thermal stability of this compound, in the absence of acidic or basic catalysts, is expected to be reasonably high. However, at elevated temperatures, decomposition pathways may become accessible.
The following table outlines the general stability profile of the spiroketal core.
| Condition | Stability | Notes |
| Acidic (pH < 7) | Low | Susceptible to hydrolysis and ring-opening. Rate is dependent on acid strength and temperature. mdpi.com |
| Neutral (pH ≈ 7) | High | Generally stable. |
| Basic (pH > 7) | High | Resistant to cleavage by bases. |
| Thermal | Moderate to High | Stable at moderate temperatures in the absence of catalysts. |
This table provides a generalized stability profile for spiroketals. Specific data for this compound may vary.
Transformations into Related Heterocyclic Systems
The transformation of the 1,4,6,9-tetraoxaspiro[4.4]nonane skeleton into other heterocyclic systems is a plausible but not extensively explored area of its chemistry. Such transformations would likely proceed through intermediates generated from ring-opening or rearrangement reactions.
For instance, selective manipulation of the dihydroxyketone formed upon hydrolysis could, in principle, lead to the formation of other five- or six-membered heterocyclic rings. Intramolecular cyclization reactions involving the hydroxyl and ketone groups, or with externally introduced reagents, could pave the way for the synthesis of furans, pyrans, or other oxygen-containing heterocycles. However, without specific literature precedents for this compound, these potential transformations remain speculative and would require dedicated synthetic investigation.
Future Research Trajectories and Emerging Paradigms
Innovations in Green and Sustainable Synthetic Methodologies for Spiroketals
The synthesis of complex molecules like 2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. Key areas of innovation include:
Electrosynthesis: A promising alternative to conventional methods that often use hazardous reagents is electrosynthesis. The "eSpiro" method, for instance, utilizes the anodic oxidation of malonic acids to produce spiroketals, eliminating the need for metal- and mercury-based reagents. Adapting such electrosynthetic strategies could offer a scalable and environmentally benign route to this compound.
Biocatalysis: Nature's catalysts, enzymes, offer unparalleled selectivity and operate under mild conditions. The discovery of "spiroketal synthases" in the biosynthesis of natural products like rubromycin showcases the potential of enzymatic routes to construct the spiroketal core. Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of this compound or its precursors.
Microwave-Assisted and Mechanochemical Synthesis: These techniques can significantly reduce reaction times, improve yields, and often eliminate the need for solvents. Microwave-assisted organic synthesis (MAOS) and mechanochemistry, through methods like ball milling, represent powerful tools for developing more sustainable synthetic protocols for spiroketals.
| Green Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Electrosynthesis | Avoids hazardous reagents, scalable, potentially lower energy consumption. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. |
| Mechanochemistry | Solvent-free or low-solvent conditions, access to novel reactivity. |
Development of Advanced Chiral Catalysts Based on Spiroketal Scaffolds
The inherent chirality and rigid conformational structure of spiroketals make them excellent scaffolds for the design of novel chiral ligands and catalysts for asymmetric synthesis. While research has not yet specifically focused on this compound for this purpose, the principles established with other spiroketal-based catalysts provide a clear roadmap for future exploration.
The development of C2-symmetric chiral ligands is a cornerstone of asymmetric catalysis. Spiroketal-based scaffolds, such as "SPIROL" and "SKP" (aromatic spiroketal-based diphosphine ligands), have demonstrated exceptional performance in a range of transition-metal-catalyzed reactions, including:
Asymmetric Hydrogenations
Enantioselective Hydroarylations
Palladium-Catalyzed Asymmetric Allylic Alkylations
The stereochemistry of this compound, with its defined spatial arrangement of the methyl groups and dioxolane rings, could be exploited to create a unique chiral environment around a metal center. By functionalizing the spiroketal core with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes, it is conceivable to develop a new class of highly effective and tunable chiral catalysts. The rigidity of the tetraoxaspiro[4.4]nonane framework could lead to enhanced enantioselectivity in catalytic transformations by restricting the conformational flexibility of the catalyst-substrate complex.
Exploration of Novel Reactivity and Unprecedented Transformations of Tetraoxaspiro[4.4]nonanes
The reactivity of the tetraoxaspiro[4.4]nonane ring system is an area ripe for exploration. While the stability of the spiroketal moiety is a key feature, its constituent acetal (B89532) linkages also offer opportunities for controlled transformations.
One documented reaction of a related tetraoxaspiro[4.4]nonane derivative is photoinitiated cationic double ring-opening polymerization. This demonstrates that the spiroketal core can be opened under specific conditions to form polymeric materials. This opens the door to investigating other, more controlled, ring-opening reactions. For instance, selective opening of one of the dioxolane rings could provide access to highly functionalized, acyclic molecules with multiple stereocenters.
Future research could explore:
Selective Ring-Opening: Investigating reactions with a variety of nucleophiles and Lewis acids to achieve selective cleavage of one of the C-O bonds, leading to the formation of valuable synthetic intermediates.
Reactions with Strong Electrophiles: Probing the interaction of the lone pairs on the oxygen atoms with strong electrophiles to trigger novel rearrangements or fragmentation pathways.
Transformations under Transition Metal Catalysis: Employing transition metal catalysts to mediate novel transformations of the spiroketal core, potentially involving C-H activation or insertion reactions.
Uncovering unprecedented reactivity patterns for tetraoxaspiro[4.4]nonanes will not only expand the fundamental understanding of spiroketal chemistry but also provide new synthetic routes to complex molecular architectures.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science
The unique structural features of spiroketals are increasingly being recognized for their potential in materials science. The rigid, three-dimensional structure of the spiroketal unit can impart desirable properties to polymers and other materials.
Degradable Polymers: The acid-labile nature of the acetal linkages in spiroketals makes them attractive building blocks for creating degradable polymers. This is particularly relevant for biomedical applications, such as drug delivery systems, where controlled degradation is required. Spirocyclic polyacetals have been shown to self-assemble into nanoparticles that can encapsulate and release hydrophobic cargo in response to acidic environments. nih.gov
Enhanced Thermal Stability: The conformational rigidity conferred by the spirocyclic structure can lead to polymers with higher glass transition temperatures and improved thermal stability. acs.org This makes spiroketal-containing polymers candidates for applications requiring robust materials.
Q & A
Basic: What are the established synthetic routes for 2,7-dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, and what experimental conditions optimize yield?
The compound is synthesized via spirocyclization reactions. A key method involves the reaction of propylene carbonate with epichlorohydrin in the presence of BF₃, yielding stereoisomeric mixtures of related spiroorthocarbonates . Another route uses tetraethyl orthocarbonate as a precursor, with acid catalysis or thermal activation to form crosslinked poly(orthocarbonate)s . Optimization requires strict control of temperature (e.g., 260°C for 12 hours in bulk reactions) and stoichiometric ratios to minimize byproducts like oligomers or unreacted monomers. Yield improvements are achieved by using anhydrous solvents and inert atmospheres to prevent hydrolysis .
Basic: How is the structural integrity of this compound validated experimentally?
Structural validation employs ¹H/¹³C NMR to confirm the spirocyclic framework and methyl substituents. For stereoisomer resolution, chiral chromatography or X-ray crystallography is critical. For example, single-crystal X-ray diffraction confirmed the spiro-selenium analog’s geometry, providing a reference for related tetraoxaspiro compounds . Mass spectrometry (e.g., parent peak at m/z 274 in related analogs) and IR spectroscopy (peaks at 1410–845 cm⁻¹ for C–O–C stretches) further support structural assignments .
Advanced: What mechanistic insights explain the double ring-opening polymerization of 2,7-dimethyl derivatives under cationic initiation?
Photoinitiated cationic polymerization of methylene-substituted analogs (e.g., 2-methylene-7-phenyl derivatives) proceeds via a cationic chain-growth mechanism. The initiator (e.g., Irgacure 261) generates acid upon irradiation, protonating the spirocyclic monomer. This triggers double ring-opening, forming poly(alkylene-carbonate-ketone) without side reactions like vinylidene polymerization. The absence of elimination products is attributed to the stability of the intermediate carbocation and steric hindrance from methyl groups . Kinetic studies using GPC and DSC reveal rapid polymerization (<10 min) with high molecular weight (Mₐ ~27,000) and narrow dispersity .
Advanced: How do computational studies resolve contradictions in oxidative decomposition pathways of spiroorthocarbonates in battery electrolytes?
Density functional theory (DFT) calculations clarify that oxidative decomposition of ethylene carbonate (EC) derivatives, including spiroorthocarbonates, generates radical intermediates. These radicals undergo electron transfer from anode materials, forming aldehydes and oligomers (e.g., 1,4,6,9-tetraoxaspiro[4.4]nonane). Conflicting reports on byproduct distributions are reconciled by modeling solvent polarity effects and electrode potentials, which alter radical termination pathways .
Advanced: What analytical strategies differentiate stereoisomers of this compound, and how do they impact reactivity?
Chiral HPLC with cellulose-based columns effectively separates enantiomers, as demonstrated for 1,6-dioxaspiro[4.4]nonane derivatives . Stereoisomerism influences polymerization rates and material properties: cis-isomers exhibit higher ring strain, accelerating polymerization, while trans-isomers favor crystalline phases. NOESY NMR and circular dichroism (CD) correlate spatial arrangements with reactivity trends .
Advanced: Why do conflicting reports exist on the thermal stability of spiroorthocarbonates, and how can experimental design mitigate this?
Discrepancies arise from varying purity levels and catalytic residues. Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~200°C for pure samples, but impurities (e.g., residual BF₃) lower stability. Controlled synthesis with rigorous purification (e.g., column chromatography, recrystallization) and inert storage conditions (argon, desiccants) improve reproducibility .
Advanced: How does substitution at the 2,7-positions alter the electrochemical behavior of spirocyclic compounds in lithium-ion batteries?
Methyl groups at 2,7-positions enhance redox stability by sterically shielding the spirocyclic core from radical attack. Cyclic voltammetry of analogs (e.g., 1,4,6,9-tetrathiaspiro[4.4]nonane) shows irreversible oxidation waves at 0.99–1.53 V vs. SCE, suggesting similar stabilization in tetraoxaspiro derivatives. Substitution also reduces solubility in carbonate electrolytes, mitigating capacity fade .
Advanced: What comparative studies exist between this compound and its sulfur/selenium analogs?
Sulfur analogs (e.g., 1,4,6,9-tetrathiaspiro[4.4]nonane) exhibit lower oxidative stability but higher flexibility due to longer S–S bonds. Selenium derivatives, characterized by X-ray crystallography, show enhanced Lewis acidity at the spiro-center, influencing catalytic applications. Computational NBO analyses quantify these electronic differences .
Basic: What spectroscopic techniques are critical for monitoring spiroorthocarbonate reactions in real time?
In situ FT-IR tracks carbonyl (C=O, ~1800 cm⁻¹) and ether (C–O–C, ~1100 cm⁻¹) group changes during polymerization. ¹H NMR in deuterated solvents (e.g., CDCl₃) monitors monomer conversion via methyl proton shifts (δ 1.2–1.5 ppm). For radical intermediates, EPR spectroscopy identifies transient species .
Advanced: How do spiroorthocarbonates compare to bicyclic ethers in solvent absorption applications?
Crosslinked poly(orthocarbonate)s derived from 2,7-dimethyl spirocycles exhibit superior organic solvent uptake (~300% by mass) compared to poly(orthosilicate)s. Swelling kinetics correlate with crosslink density, adjustable via monomer feed ratios. Porosimetry and BET analysis quantify pore structure modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
